N-benzyl-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide
Description
N-benzyl-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide is a complex organic compound with a unique structure that includes a benzyl group, a nitrobenzylidene moiety, and a hydrazino group
Properties
Molecular Formula |
C18H18N4O4 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-benzyl-N'-[(E)-(3-nitrophenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C18H18N4O4/c23-17(19-12-14-5-2-1-3-6-14)9-10-18(24)21-20-13-15-7-4-8-16(11-15)22(25)26/h1-8,11,13H,9-10,12H2,(H,19,23)(H,21,24)/b20-13+ |
InChI Key |
DSRJHQVXFOGGOV-DEDYPNTBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)CCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide typically involves the condensation of 3-nitrobenzaldehyde with hydrazine derivatives, followed by the reaction with benzylamine and butanoyl chloride. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction pathways can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzyl group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
N-benzyl-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-[2-(3-nitrophenyl)hydrazino]-4-oxobutanamide
- N-benzyl-4-[2-(4-nitrobenzylidene)hydrazino]-4-oxobutanamide
- N-benzyl-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxopentanamide
Uniqueness
N-benzyl-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
